6-Methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one
Overview
Description
The compound “3-methyl-5,6-dihydro-8H-isoxazolo[5,4-b]pyrano[4,3-e]pyridin-8-one” is a chemical with the molecular formula C10H8N2O3 and a molecular weight of 204.18 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound has been reported in a one-pot, three-component condensation procedure . The process involves the condensation of isatins, 3-methylisoxazol-5-amine, and cyclic enolizable carbonyl compounds in ethylene glycol at 80 °C .Scientific Research Applications
Synthetic Methods and Chemical Properties
- The compound has been synthesized through various methods, with a focus on developing novel isoxazolopyridine derivatives. For instance, Abignente, de Caprariis, and Stein (1975) prepared isoxazol [5,4-b] pyridin-3-acetic acids, highlighting the compound's role in synthetic chemistry and its potential auxin activity, showcasing its utility in developing new chemical entities with possible biological applications Abignente et al., 1975.
- Another study focused on the efficient synthesis of chromeno[4,3-d]isoxazolo[5,4-b]pyridin-6-one derivatives, indicating the compound's significance in generating new chemical structures with potential antiproliferative properties against cancer cells Jin et al., 2015.
Biomedical Applications
- The compound and its derivatives have been evaluated for biomedical applications, including their antiproliferative properties. This suggests their potential as frameworks for developing new therapeutic agents Jin et al., 2015.
Green Chemistry Applications
- A green synthesis approach for novel derivatives of the compound using acidic ionic liquid highlights the focus on environmentally friendly chemical synthesis methods, indicating its role in advancing green chemistry practices Kumari et al., 2016.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-methyl-4,12-dioxa-2,5-diazatricyclo[7.4.0.03,7]trideca-1,3(7),5,8-tetraen-13-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-5-7-4-6-2-3-14-10(13)8(6)11-9(7)15-12-5/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJJQEZKIJUHDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C3CCOC(=O)C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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